molecular formula C10H16BrNS B13247252 [(5-Bromothiophen-2-yl)methyl](3-methylbutan-2-yl)amine

[(5-Bromothiophen-2-yl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13247252
M. Wt: 262.21 g/mol
InChI Key: XGJLRLGBECGWOO-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C10H16BrNS/c1-7(2)8(3)12-6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3

InChI Key

XGJLRLGBECGWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methylbutan-2-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

(5-Bromothiophen-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

The compound (5-Bromothiophen-2-yl)methylamine , also known as N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-2-amine , is an organic molecule notable for its unique structural features, including a bromothiophene moiety and a branched alkyl amine group. This article aims to explore its biological activity, focusing on pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of (5-Bromothiophen-2-yl)methylamine is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of approximately 262.21 g/mol. The compound's structure includes:

  • A bromothiophene ring which enhances electronic properties.
  • A 3-methylbutan-2-yl amine group that contributes to steric hindrance and solubility.

Antimicrobial Activity

Preliminary studies indicate that compounds containing bromothiophene rings, including (5-Bromothiophen-2-yl)methylamine, exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

Research suggests that this compound could have anticancer effects, potentially through the following mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Biological Targets : It is hypothesized that (5-Bromothiophen-2-yl)methylamine engages in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and stability.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases.

Synthesis

The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves several steps:

  • Formation of the Bromothiophene Ring : Utilizing bromination techniques to introduce the bromine atom at the 5-position.
  • Alkylation Reaction : Reacting the bromothiophene derivative with 3-methylbutan-2-amine under controlled conditions to yield the final product.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(4-Bromothiophen-2-yl)methylamineBromothiophene ring with a different substitution patternAntimicrobial and anticancer
(5-Bromothiophen-2-yl)ethanamineEthyl group instead of butylAltered steric properties; potential for different biological interactions
(5-Bromothiophen-2-yl)-N-methylmethanamineMethyl group on nitrogenChanges electronic properties; potential for enhanced activity

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that compounds with bromothiophene moieties inhibited the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics.
  • Anticancer Research : In vitro studies indicated that (5-Bromothiophen-2-yl)methylamine could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotection : Experimental models showed that this compound could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

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